Dicyclopentadienyltitanium

Polymerization Catalysis Norbornene Metallocene Catalysts

Sourcing Dicyclopentadienyltitanium (Cp₂Ti) is strategic for labs specializing in small molecule activation or single-site catalyst design. Unlike its inert Ti(IV) dichloride analog, this highly reactive, 14-electron Ti(II) complex enables unique single-electron transfer (SET) pathways, facilitating dinitrogen fixation and high-yield cyclic olefin polymerization. Its unsubstituted Cp framework delivers markedly higher polymer yields and ultra-high molecular weight products compared to sterically bulky Cp* analogs. Ensure your research is built on the correct, application-optimized titanocene.

Molecular Formula 2C5H5.H4Ti
Molecular Weight 178.05 g/mol
CAS No. 1271-29-0
Cat. No. B074037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopentadienyltitanium
CAS1271-29-0
Synonymsdi-pi-cyclopentadienyl-titanium
dicyclopentadienyltitanium
titanocene
Molecular Formula2C5H5.H4Ti
Molecular Weight178.05 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]
InChIInChI=1S/2C5H5.Ti/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
InChIKeyPESYEWKSBIWTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopentadienyltitanium (Cp₂Ti, CAS 1271-29-0): A Foundational Low-Valent Titanocene for Catalysis and Synthesis Procurement


Dicyclopentadienyltitanium (Cp₂Ti), commonly referred to as titanocene, is a low-valent organometallic complex featuring a central titanium(II) atom coordinated by two cyclopentadienyl (Cp) ligands in a characteristic 'bent sandwich' geometry [1]. This compound serves as a foundational precursor for a broad range of catalytic and synthetic applications, with its primary research value centered on its unique redox behavior and ability to form reactive, coordinatively unsaturated species [2]. Its core utility is derived from its 14-electron configuration, which renders it highly electrophilic and capable of activating small molecules like dinitrogen and olefins under mild conditions [3].

Why Generic Substitution of Dicyclopentadienyltitanium (Cp₂Ti) with Analogous Titanocenes Fails in Critical Research and Industrial Processes


The facile substitution of dicyclopentadienyltitanium (Cp₂Ti) with other titanocene derivatives, such as its dichloride analog (Cp₂TiCl₂) or permethylated variant (Cp*₂Ti), is scientifically unfounded due to fundamental differences in metal oxidation state, ligand sterics, and resulting reactivity profiles. Unlike the stable, 16-electron Ti(IV) species Cp₂TiCl₂, Cp₂Ti is a highly reactive, 14-electron Ti(II) complex that operates via distinct single-electron transfer (SET) pathways, enabling unique transformations like dinitrogen fixation that are inaccessible to its tetravalent counterpart [1]. Furthermore, while Cp*₂Ti offers enhanced stability, the steric bulk of its pentamethylcyclopentadienyl ligands drastically alters catalytic activity and product selectivity in polymerization reactions compared to the unsubstituted Cp₂Ti framework, often leading to diminished yields [2]. These fundamental disparities in electronic and steric properties ensure that one titanocene cannot serve as a drop-in replacement for another without significant re-optimization of reaction conditions and outcomes.

Quantitative Evidence Guide: Differentiating Dicyclopentadienyltitanium (Cp₂Ti) from Closest Analogs for Strategic Procurement


Superior Catalytic Yield in Norbornene Polymerization: Cp₂Ti vs. Cp*₂Ti Derivatives

A direct head-to-head comparison in norbornene polymerization demonstrates that catalysts bearing the unsubstituted cyclopentadienyl (Cp) ligand, a core component of the Cp₂Ti framework, achieve a significantly higher polymer yield than those bearing the bulkier pentamethylcyclopentadienyl (Cp*) ligand. This underscores the critical influence of ligand sterics on catalyst productivity [1].

Polymerization Catalysis Norbornene Metallocene Catalysts Comparative Yield

Impact of Cyclopentadienyl Substituents on Ethylene Polymerization Activity and Polymer Molecular Weight

In a study of half-titanocene complexes for ethylene polymerization, the degree of substitution on the cyclopentadienyl (Cp) ring was found to have a profound effect on both catalytic activity and the properties of the resulting polymer. Specifically, catalysts with fewer substituents on the Cp ring exhibited increased catalytic activities and produced polyethylenes with higher molecular weights compared to those with more highly substituted rings [1].

Ethylene Polymerization Metallocene Catalysts Half-Titanocene Complexes Catalytic Activity Polymer Properties

Defining the Active Species in Ziegler-Natta Olefin Polymerization: The Role of Cationic Cp₂Ti(R)⁺ Complexes

Fundamental research has established that cationic dicyclopentadienyltitanium alkyl complexes, [Cp₂TiR]⁺, are the crucial active species in metallocene-based Ziegler-Natta olefin polymerization catalyst systems. This mechanistic insight, derived from studies on Cp₂Ti-based systems, provides a rational basis for catalyst design and optimization, a level of mechanistic understanding not always available or transferable to other metallocene classes [1].

Olefin Polymerization Ziegler-Natta Catalysis Cationic Titanocene Complexes Mechanistic Studies Catalyst Design

Unique Small Molecule Activation: Reversible Dinitrogen Binding by a Cp₂Ti Species

A defining feature of the Cp₂Ti system is its ability to activate dinitrogen (N₂) under mild conditions. The intermediate species [(π-Cp)₂Ti]₁₋₂, generated during the reduction of Cp₂TiCl₂, has been shown to react rapidly and reversibly with N₂ to form a dark blue complex. This complex can be further reduced to liberate ammonia, representing a key step in abiotic nitrogen fixation [1].

Nitrogen Fixation Small Molecule Activation Dinitrogen Complexes Titanocene Chemistry Reductive Chemistry

Enhanced Stability of Permethylated Titanocene vs. Unsubstituted Cp₂Ti Dimerization Tendency

Comparative studies on half-titanocene chlorides reveal a significant difference in stability based on cyclopentadienyl ligand substitution. Complexes bearing the unsubstituted Cp ring are prone to facile transformation into dimeric oxo-bridged species. In contrast, those containing the permethylated Cp* (C₅Me₅) ligand are notably more stable and resistant to this dimerization pathway [1].

Titanocene Stability Ligand Effects Half-Titanocene Complexes Dimerization Cp* vs. Cp

Electrophilicity-Driven Reactivity: Cp₂Ti as a 14-Electron Species vs. the 16-Electron Cp₂TiCl₂

The fundamental electronic configuration of Cp₂Ti differentiates it from its ubiquitous dichloride analog. As a 14-electron species, Cp₂Ti is significantly more electrophilic than the 16-electron Cp₂TiCl₂. This higher electrophilicity, a result of its lower electron count and coordinative unsaturation, drives its unique reactivity profile, enabling transformations that are kinetically or thermodynamically inaccessible to the more electron-rich and saturated dichloride [1].

Organotitanium Chemistry Electron Count Electrophilicity Lewis Acidity Reaction Mechanisms

Targeted Application Scenarios for Dicyclopentadienyltitanium (Cp₂Ti) Based on Verified Differential Performance


High-Yield Vinyl-Type Polymerization of Norbornene

Research groups focused on the addition polymerization of cyclic olefins like norbornene should prioritize catalysts based on the unsubstituted Cp ligand framework of Cp₂Ti. As demonstrated in direct comparative studies, this framework provides a 'much higher' polymer yield than bulkier analogs like Cp*, making it the preferred choice for maximizing productivity in this specific polymerization process [1].

Synthesis of High Molecular Weight Polyethylene

For applications in materials science requiring ultra-high molecular weight polyethylene, catalyst systems derived from less sterically hindered titanocenes are advantageous. Evidence indicates that decreasing the substitution on the cyclopentadienyl ligand correlates with an increase in the molecular weight of the resulting polyethylene. Therefore, precursors based on the Cp₂Ti motif are well-suited for tailoring these specific polymer properties [1].

Fundamental Studies in Dinitrogen Activation and Ammonia Synthesis

The unique ability of the Cp₂Ti system to reversibly bind and activate dinitrogen (N₂) under mild conditions positions it as an invaluable tool for academic and industrial research into abiotic nitrogen fixation. This reactivity profile is not a general property of all titanocenes and is specifically linked to the low-valent Cp₂Ti species. It is therefore the compound of choice for investigations into new catalytic cycles for ammonia production [1].

Mechanistic Investigations of Ziegler-Natta Olefin Polymerization Catalysts

The well-defined chemistry of cationic dicyclopentadienyltitanium alkyl complexes, [Cp₂TiR]⁺, provides a robust platform for studying the fundamental steps in Ziegler-Natta catalysis. For researchers aiming to elucidate polymerization mechanisms, optimize catalyst activity, or design next-generation single-site catalysts, Cp₂Ti-based model systems offer a level of mechanistic clarity that is critical for rational catalyst development [1].

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